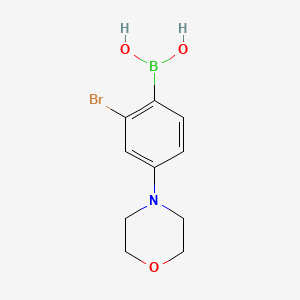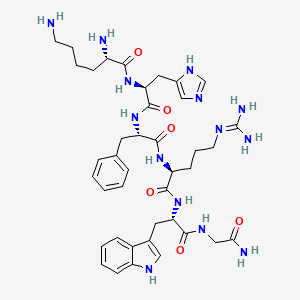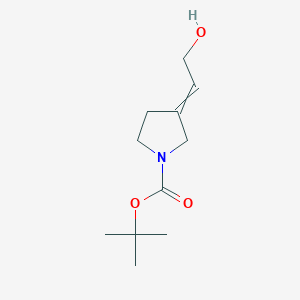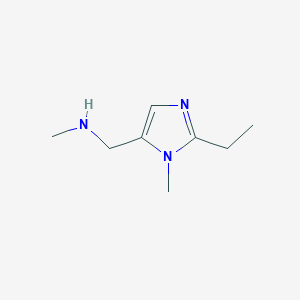![molecular formula C27H30O10 B14093604 methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxane-2-carboxylate](/img/structure/B14093604.png)
methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[42102,4]nonan-5-yl]oxy]oxane-2-carboxylate is a complex organic compound with a unique structure
Méthodes De Préparation
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the trioxatricyclo nonane moiety. The synthetic route typically starts with a protected sugar derivative, which undergoes several chemical transformations to yield the final product. Industrial production methods would likely involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it might bind to a particular enzyme or receptor, altering its activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds include other glycosides and trioxatricyclo nonane derivatives. What sets this compound apart is its combination of these two structural features, which may confer unique chemical and biological properties. Other similar compounds might include:
- Methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-oxane-2-carboxylate
- Trioxatricyclo nonane derivatives with different substituents
Propriétés
Formule moléculaire |
C27H30O10 |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C27H30O10/c1-30-25(29)21-18(28)20(31-12-15-8-4-2-5-9-15)23(32-13-16-10-6-3-7-11-16)27(37-21)36-19-17-14-33-26(34-17)24-22(19)35-24/h2-11,17-24,26-28H,12-14H2,1H3/t17-,18+,19-,20+,21+,22+,23-,24+,26-,27-/m1/s1 |
Clé InChI |
PLEVUYLGNOWZFY-DWGOVDNPSA-N |
SMILES isomérique |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]4[C@H]2O4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O |
SMILES canonique |
COC(=O)C1C(C(C(C(O1)OC2C3COC(O3)C4C2O4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-methyl-1,2,3,4-tetrahydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14093530.png)
![2-[2-Bromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14093541.png)


![8-(4-methoxybenzyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093557.png)
![Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate](/img/structure/B14093570.png)
![1-(3-Ethoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093589.png)

![9-(4-ethoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14093596.png)
![7-(2-chloro-6-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14093597.png)
![Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14093600.png)
![7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14093608.png)

